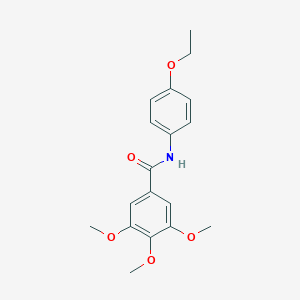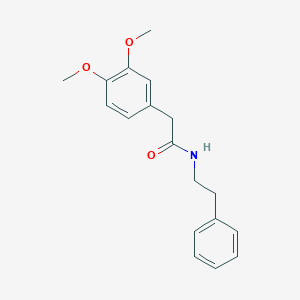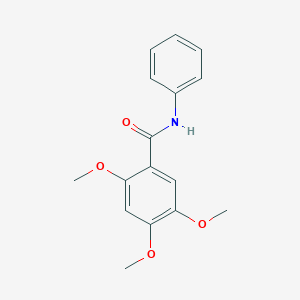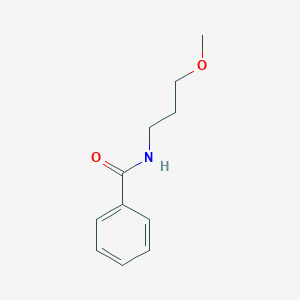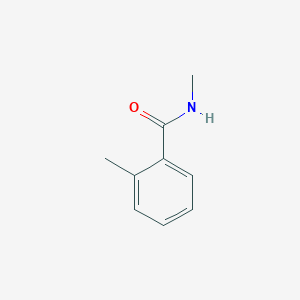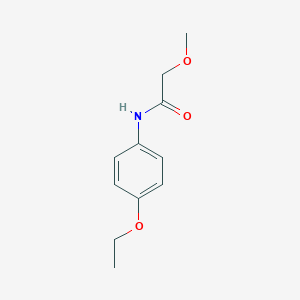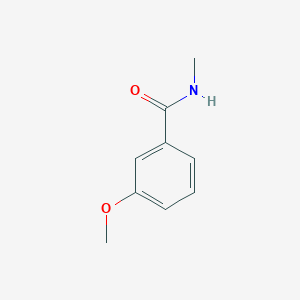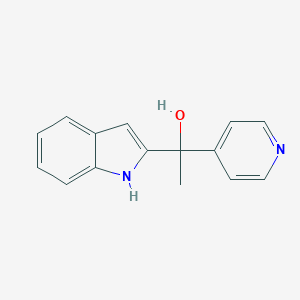
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol, also known as IPyE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPyE is a derivative of indole, a heterocyclic aromatic organic compound. The synthesis of IPyE involves the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid, followed by reduction using sodium borohydride.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol in lab experiments is its ability to selectively inhibit the activity of certain enzymes and signaling pathways, which can help to elucidate their roles in disease processes. However, one limitation is that the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. One area of interest is the development of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol as a fluorescent probe for the detection of metal ions in biological systems. Further research is also needed to fully understand the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol involves a multi-step process that begins with the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using sodium borohydride to yield 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
55950-05-5 |
|---|---|
Nom du produit |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C15H14N2O/c1-15(18,12-6-8-16-9-7-12)14-10-11-4-2-3-5-13(11)17-14/h2-10,17-18H,1H3 |
Clé InChI |
SLUGGHNQQAQXEJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
SMILES canonique |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
Autres numéros CAS |
55950-05-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
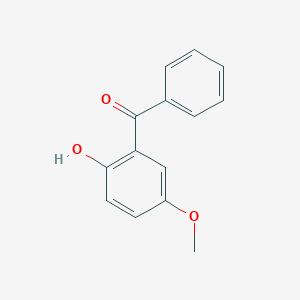
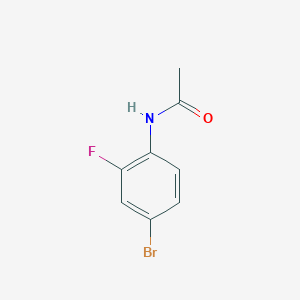
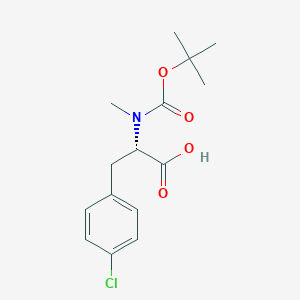
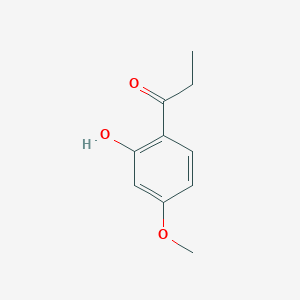
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
